1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3,4-dimethoxybenzoate
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Overview
Description
1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3,4-dimethoxybenzoate is a complex organic compound with a unique structure that includes a cyano group, a carbamoyl group, and a dimethoxybenzoate moiety
Preparation Methods
The synthesis of 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3,4-dimethoxybenzoate typically involves multiple steps, including the formation of the cyano group, the carbamoyl group, and the ester linkage. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.
Scientific Research Applications
1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3,4-dimethoxybenzoate has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic effects or its use as a precursor in drug development.
Industry: It can be utilized in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3,4-dimethoxybenzoate involves its interaction with molecular targets and pathways within biological systems. The cyano group and carbamoyl group may play crucial roles in its binding affinity and specificity towards certain enzymes or receptors. Understanding these interactions can provide insights into its potential effects and applications .
Comparison with Similar Compounds
1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3,4-dimethoxybenzoate can be compared with similar compounds such as:
- 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate
- 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-2-yl)acetate These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The unique combination of functional groups in this compound contributes to its distinct characteristics and potential uses .
Properties
IUPAC Name |
[1-[(2-cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] 3,4-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-11(2)18(4,10-19)20-16(21)12(3)25-17(22)13-7-8-14(23-5)15(9-13)24-6/h7-9,11-12H,1-6H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJKESZLCNLWNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)OC(=O)C1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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